Welcome to the BenchChem Online Store!
molecular formula C12H18ClN B8749119 N-(4-chlorobenzyl)-N-methylbutan-1-amine

N-(4-chlorobenzyl)-N-methylbutan-1-amine

Cat. No. B8749119
M. Wt: 211.73 g/mol
InChI Key: NLDCEPGWZSZAMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05422355

Procedure details

In a manner analogous to Example 1 a solution of N-butyl -N-methyl -4 -chlorobenzamide (4.49 g; 0.02 mol) in dry THF (50 ml) was reacted wit h an ice-cooled solution of 1.0M diborane-THF complex (90 ml); 0.09 mol) to give the title compound which was converted to the hydrochloride salt and crystallised from ethyl acetate (1.51 g; 65.7%), mp 136°-138°.
Name
N-butyl -N-methyl -4 -chlorobenzamide
Quantity
4.49 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:5]([CH3:15])[C:6](=O)[C:7]1[CH:12]=[CH:11][C:10]([Cl:13])=[CH:9][CH:8]=1)[CH2:2][CH2:3][CH3:4]>C1COCC1>[CH2:1]([N:5]([CH3:15])[CH2:6][C:7]1[CH:8]=[CH:9][C:10]([Cl:13])=[CH:11][CH:12]=1)[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
N-butyl -N-methyl -4 -chlorobenzamide
Quantity
4.49 g
Type
reactant
Smiles
C(CCC)N(C(C1=CC=C(C=C1)Cl)=O)C
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled solution of 1.0M diborane-THF complex (90 ml)

Outcomes

Product
Name
Type
product
Smiles
C(CCC)N(CC1=CC=C(C=C1)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.